molecular formula C6H18LiNSi2 B1225656 Lithium bis(trimethylsilyl)amide CAS No. 4039-32-1

Lithium bis(trimethylsilyl)amide

Cat. No. B1225656
CAS RN: 4039-32-1
M. Wt: 167.4 g/mol
InChI Key: YNESATAKKCNGOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Lithium bis(trimethylsilyl)amide is typically synthesized through the reaction of lithium amide with trimethylsilyl chloride. This synthesis process involves careful control of conditions to ensure the formation of the desired product while minimizing side reactions. The literature review on chelating amides of lithium provides insights into the synthesis and structures of various lithium derivatives, including lithium bis(trimethylsilyl)amide, showcasing the diverse synthetic routes and starting materials used in the preparation of lithium-based compounds (Fryzuk et al., 1998).

Molecular Structure Analysis

The molecular structure of lithium bis(trimethylsilyl)amide has been extensively studied through techniques such as X-ray crystallography, which reveals its coordination chemistry and structural characteristics. Studies focused on the coordination chemistry of lithium ion have contributed to a better understanding of the bond lengths, geometry, coordination numbers, and solvent effects on Li+ complexes, providing a foundational understanding of lithium bis(trimethylsilyl)amide's structure (Olsher et al., 1991).

Chemical Reactions and Properties

Lithium bis(trimethylsilyl)amide participates in a wide range of chemical reactions, serving as a strong base capable of deprotonating a variety of substrates. Its reactivity and interaction with other compounds are crucial for its applications in organic synthesis. The review on the reactions and kinetics of lithium hydride hydrolysis provides insights into the chemical behavior of lithium compounds, including lithium bis(trimethylsilyl)amide, under various conditions (Haertling et al., 2006).

Scientific Research Applications

Aggregation Studies

Lithium bis(trimethylsilyl)amide (LiN[Si(CH₃)₃]₂) exhibits interesting aggregation behavior in various solvents. Research by Kimura and Brown (1971) demonstrates that this compound can exist in a monomer-dimer equilibrium in THF and a dimer-tetramer equilibrium in hydrocarbon solvents. Their findings provide insights into the thermodynamic parameters of these equilibria, shedding light on the preferential solvation of the monomer in solution (Kimura & Brown, 1971).

Synthesis Applications

Lee, Jørgensen, and Hartwig (2001) explored the use of lithium bis(trimethylsilyl)amide in palladium-catalyzed synthesis of arylamines from aryl halides. Their study highlights a method that is faster than competing generation of benzyne intermediates, providing regiospecific aniline products (Lee, Jørgensen, & Hartwig, 2001).

Catalytic Applications

In 2005, Gosselin et al. described the use of lithium bis(trimethylsilyl)amide in the catalytic asymmetric reduction of N-H imines, leading to the synthesis of racemic perfluoromethylated amine hydrochloride salts. This research opens up possibilities for novel synthesis approaches in organic chemistry (Gosselin et al., 2005).

Structural and Coordination Chemistry

Aharonovich et al. (2008) investigated lithium N,N′-bis(trimethylsilyl)amidinates and their interaction with lithium atoms. Their work revealed various types of crystalline supramolecular structures and emphasized the role of the π system in these interactions, offering a deeper understanding of the bonding characteristics of lithium bis(trimethylsilyl)amide complexes (Aharonovich et al., 2008).

Novel Compound Synthesis

Zhou et al. (2012) demonstrated the formation of novel lithium salts of 6-((trimethylsilyl)amido)-2,4-bis(dimethylamino)[1,3,5]triazines through reactions involving lithium bis(trimethylsilyl)amide. Their work contributes to the development of new compounds with potential applications in various chemical fields (Zhou et al., 2012).

Reactivity Studies

Walter, Lüke, and Adiwidjaja (1977) studied the reaction of lithium bis(trimethylsilyl)amide with thiobenzoyl chlorides. They proposed a carbenoid mechanism for the formation of bis(trimethylsilyl)amidosulfenyl stilbenes, contributing to the understanding of the reactivity and potential applications of lithium bis(trimethylsilyl)amide (Walter, Lüke, & Adiwidjaja, 1977).

properties

IUPAC Name

lithium;bis(trimethylsilyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H18NSi2.Li/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNESATAKKCNGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18LiNSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

999-97-3 (Parent)
Record name Lithium bis(trimethylsilyl)amide
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DSSTOX Substance ID

DTXSID2044426
Record name Hexamethyldisilazane lithium salt
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Molecular Weight

167.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name Lithium bis(trimethylsilyl)amide
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Product Name

Lithium bis(trimethylsilyl)amide

CAS RN

4039-32-1
Record name Lithium bis(trimethylsilyl)amide
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Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lithium salt (1:1)
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Record name Hexamethyldisilazane lithium salt
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Record name Lithiumbis(trimethylsilyl)amide
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Record name LITHIUM HEXAMETHYLDISILAZIDE
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Synthesis routes and methods I

Procedure details

A solution of lithium bis(trimethylsilyl)amide was prepared by adding 2.5M n-butyl lithium (208 mL) to a solution of 1,1,1,3,3,3-hexamethyldisilazane (110 mL, 0.52 mol) in tetrahydrofuran (THF) (140 mL) at 0° C. After stirring for 15 min, this solution was added via a cannula to a solution of p-tolualdehyde (59 mL, 0.5 mol) in THF (100 mL), while keeping the temperature between -40° and -50° C. The reaction mixture was then allowed to warm to 10° C. over 30 min. A 2M solution of allyl magnesium chloride (260 mL) in THF was added, keeping the temperature between 10° and 15° C. After stirring for 30 min the reaction was poured into a solution of ammonium chloride (150 gm) in water (1 L). The layers were separated and the aqueous layer was extracted with ether/hexane. The organic layers were washed with brine, combined, dried over sodium sulfate and evaporated. The residue was added to a solution of (1R)-(-)-10-camphorsulfonic acid (62.5 gm) in ethyl acetate (1 L) with cooling. On standing overnight at rt, crystals formed which were filtered and washed with ethyl acetate. The crystals were then stirred with refluxing ethyl acetate (300 mL), filtered and washed with ethyl acetate. The pure title compound weighed 60.7 gm. [α]D =-27.16 (c=0.5, 100% EtOH).
Quantity
208 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
59 mL
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reactant
Reaction Step Two
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Quantity
100 mL
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solvent
Reaction Step Two
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
260 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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Reaction Step Three
Quantity
150 g
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a THF (8 ml) solution of hexamethyldisilazane (615 μl), 1.66 ml of n-butyl lithium (1.56M, hexane solution) was added at -78° C., followed by stirring for 30 minutes to obtain a lithium hexamethyldisilazide solution. To this solution, a THF solution (10 ml) of 1.21 g of (1S,5R,6R,7R)-2-oxa-7-t-butyldimethylsiloxy-6-{(3S)-3-t-butyldimethylsiloxy-1-octynyl}-bicyclo[3.3.0]octan-3-one was dropwise added at -78° C., and the mixture was stirred for 30 minutes. Then, 930 mg of N-fluorobenzenesulfonimide was added thereto at -78° C. The mixture was stirred at -78° C. for 15 minutes, at 0° C. for 30 minutes and at room temperature for 30 minutes, and then poured into a saturated ammonium chloride aqueous solution. The mixture was extracted with ethyl acetate. The extract was purified by silica gel column chromatography (ethyl acetate:hexane=1:30 to 1:10) to obtain 643 mg of the above-identified compound.
Quantity
615 μL
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a tetrahydrofuran (hereinafter referred to simply as THF) (90 ml) solution of hexamethyldisilazane (6.84 ml), 19.1 ml of n-butyl lithium (a 1.56M hexane solution) was added at -78° C., and the mixture was stirred for 30 minutes to obtain a lithium hexamethyldisilazide solution. To this solution, a THF (20 ml) solution of 10 g of (1S,5R,6R,7R)-2-oxa-7-(2-tetrahydropyranyloxy)-6-(t-butyldimethylsiloxy)methyl-bicyclo[3.3.0]octan-3-one (Compound 1) was dropwise added at -78° C., and the mixture was stirred for 60 minutes. Then, a THF (40 ml) solution of 9.37 g of N-fluorobenzenesulfonimide was added thereto at -78° C. The mixture was stirred at -78° C. for 60 minutes, then stirred at room temperature for 30 minutes. Then, it was poured into a saturated sodium hydrogen carbonate aqueous solution, and the mixture was extracted with ethyl acetate. The extract was purified by silica gel column chromatography (ethyl acetate:hexane=1:8 to 1:4) to obtain 9.46 g of the above-identified compound.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
solution
Quantity
90 mL
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reactant
Reaction Step Three
Quantity
6.84 mL
Type
reactant
Reaction Step Four
Quantity
19.1 mL
Type
reactant
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0 (± 1) mol
Type
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Reaction Step Six

Synthesis routes and methods IV

Procedure details

A solution of lithium hexamethyldisilazide was prepared by adding 5.5 mmol of butyllithium (2.2 M solution in hexane) to a cooled (-70° C.) solution of 1.15 ml of hexamethyldisilazane in 12.5 ml of tetrahydrofuran. To this solution was added first 3.5 ml of hexamethylphosphoramide and then a solution of 1.15 g of N-benzylidine-2-aminocrotonic acid methyl ester in 12.5 ml of tetrahydrofuran. After 45 minutes, a solution of 1.385 g of p-benzyloxybenzyl bromide in 7.5 ml of tetrahydrofuran was added. Stirring was continued for one hour at -70° C. and then for two hours at room temperature. The reaction mixture was diluted with saturated ammonium chloride solution and extracted three times with 50 ml of ether. The combined organic portions were washed twice with water and once with brine and dried with anhydrous magnesium sulfate. The residue upon removal of solvent was dissolved in 5 ml of methylene chloride and placed onto a column of acid-washed silica gel (25 g of silica gel 60, E. Merck cat. no. 7736, previously washed with 6 N hydrochloric acid, water to neutrality, saturated disodium EDTA solution, water, and then 0.3 N hydrochloric acid and dried in air for 72 hours, was slurrypacked in hexane). Elution was carried out under a positive pressure of nitrogen with hexane (100 ml), ether (100 ml), 10:1 ether: acetonitrile (150 ml), and 100:10:2 ether: acetonitrile:triethylamine. The last solvent mixture brought about elution of 1.206 g of benzyloxy-α-vinyltyrosine methyl ester. NMR (CDCl3) showed: 1.57 (2H, broad s), 3.13 (2H,AB, JAB =14, δAB =30), 3.62 (3H,s), 4.92 (2H,s), 5.07 (1H,d of d, J=10,1), 5.22 (1H, d of d, J=17,1), 6.08 (1H, d of d, J=17,10), 7.20 (4H,AB,JAB =9, δAB =14), 7.3-7.5 (5H,m). IR (CHCl3) 3400, 1730 cm-1.
Quantity
5.5 mmol
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
N-benzylidine-2-aminocrotonic acid methyl ester
Quantity
1.15 g
Type
reactant
Reaction Step Four
Quantity
1.385 g
Type
reactant
Reaction Step Five
Quantity
7.5 mL
Type
solvent
Reaction Step Five
Quantity
12.5 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium bis(trimethylsilyl)amide
Reactant of Route 2
Lithium bis(trimethylsilyl)amide
Reactant of Route 3
Lithium bis(trimethylsilyl)amide
Reactant of Route 4
Lithium bis(trimethylsilyl)amide

Citations

For This Compound
6,330
Citations
P Wisian-Neilson, RH Neilson, AH Cowley - Inorganic Chemistry, 1977 - ACS Publications
Reactions of lithium bis(trimethylsilyl) amide with some fluorophosphoranes Page 1 1460 Inorganic Chemistry, Vol. No. Wisian-Neilson, Neilson, and Cowley Contribution from the …
Number of citations: 35 pubs.acs.org
Y Nagasaki, H Nishizuka, T Tsuruta - Polymer journal, 1995 - nature.com
Lithium-nitrogen-bonded compounds (lithium alkylamides) are known to induce the anionic polymerization of vinyl monomers such as butadiene," isoprene," styrene," and …
Number of citations: 9 www.nature.com
BY Kimura, TL Brown - Journal of Organometallic Chemistry, 1971 - Elsevier
Concentration and temperature dependent 1 H and 7 Li NMR spectra have been evaluated for lithium bis(trimethylsilyl)amide, LiN[Si(CH 3 )] 3 2 , in ethers and hydrocarbon solvents. …
Number of citations: 66 www.sciencedirect.com
S Lee, M Jørgensen, JF Hartwig - Organic letters, 2001 - ACS Publications
A simple, palladium-catalyzed method to convert aryl halides to the parent anilines using lithium bis(trimethylsilyl)amide (LiN(SiMe 3 ) 2 ) is reported. The reaction is catalyzed by Pd(dba…
Number of citations: 279 pubs.acs.org
AI Ojeda-Amador, AJ Martínez-Martínez… - Inorganic …, 2016 - ACS Publications
Reacting cesium fluoride with an equimolar n-hexane solution of lithium bis(trimethylsilyl)amide (LiHMDS) allows the isolation of CsHMDS (1) in 80% yield (after sublimation). This …
Number of citations: 42 pubs.acs.org
P Salas-Ambrosio, A Tronnet, M Since… - Journal of the …, 2021 - ACS Publications
Cyclic polymers display unique physicochemical and biological properties. However, their development is often limited by their challenging preparation. In this work, we present a …
Number of citations: 36 pubs.acs.org
TL BROWN - academia.edu
Concentration and temperature dependent ‘H and ‘Li NMR spectra have been evaluated for lithium bis (trimethylsilyl) amide, LiN [Si (CH3) 3] 2, in ethers and hydrocarbon solvents. The …
Number of citations: 0 www.academia.edu
M Zhou, X Qiao, H Tong, T Gong, M Fan… - Inorganic …, 2012 - ACS Publications
Addition reactions of lithium bis(trimethylsilyl)amide with dimethylcyanamide lead to novel lithium salts of 6-((trimethylsilyl)amido)-2,4-bis(dimethylamino)[1,3,5]triazines [LLi(D)] 2 (L = …
Number of citations: 7 pubs.acs.org
B Luo, VG Young Jr, WL Gladfelter - Journal of organometallic chemistry, 2002 - Elsevier
The known cyclic dimer, (Me 3 SiNSiMe 2 ) 2 (1), was isolated in the reaction of GaCl 3 with one equivalent of Li[N(SiMe 3 ) 2 ] at room temperature as the result of cleavage of a SiC …
Number of citations: 34 www.sciencedirect.com
SJ Simpson, RA Andersen - Inorganic Chemistry, 1981 - ACS Publications
Cp2TiCH2SiMe2NSiMe3. Mass balance shows that for each mole of metallacycle formed, 1 molar equiv of hydrogen chloride is also formed. The related zirconium metallacycle was …
Number of citations: 47 pubs.acs.org

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